(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
Description
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid is a chemical compound with the molecular formula C9H11N3O5 and a molecular weight of 241.2 g/mol . This compound is characterized by the presence of an ethoxy group, a pyrazolyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWHAMUHWPKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of ethyl oxalyl chloride with hydrazine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid can be compared with other similar compounds, such as:
2-[(2-methoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-[(2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid: Lacking the ethoxy group, this compound may have different reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
